molecular formula C8H13N3O3S2 B12830906 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one CAS No. 939758-14-2

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one

Cat. No.: B12830906
CAS No.: 939758-14-2
M. Wt: 263.3 g/mol
InChI Key: GTIPEMJXYYUUTM-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one hydrochloride (CAS 1170915-85-1) is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound features a molecular weight of 299.80 and a molecular formula of C8H14ClN3O3S2 . It is part of a class of synthetic molecules that incorporate both a thiazole and a piperazine ring, two heterocyclic structures recognized for their significant relevance in medicinal chemistry . Compounds bearing the thiazole-piperazine scaffold are of high research value due to their demonstrated biological activities. Scientific studies on analogous structures have shown that these molecules can exhibit centrally and peripherally mediated antinociceptive effects, with mechanistic studies indicating the involvement of opioidergic pathways . The incorporation of the methylsulfonyl group on the piperazine ring is a structural feature seen in other pharmacologically active agents, suggesting potential for modulating various biological targets . This makes the reagent a valuable building block for researchers investigating new therapeutic agents, particularly in the fields of neuropharmacology and analgesic drug discovery . Its applications extend to serving as a key intermediate in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Please note that this product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

939758-14-2

Molecular Formula

C8H13N3O3S2

Molecular Weight

263.3 g/mol

IUPAC Name

4-methyl-5-piperazin-1-ylsulfonyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C8H13N3O3S2/c1-6-7(15-8(12)10-6)16(13,14)11-4-2-9-3-5-11/h9H,2-5H2,1H3,(H,10,12)

InChI Key

GTIPEMJXYYUUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=O)N1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of Thiazole Core

The thiazole ring is commonly synthesized starting from acetophenone derivatives or related precursors through halogenation and thiourea-mediated cyclization:

  • Stepwise synthesis example : Acetophenone is brominated using phenyltrimethylammonium tribromide, followed by reaction with thiourea to form 2-aminothiazole intermediates. Subsequent acetylation and functionalization at the 5-position yield key intermediates for further coupling.

Sulfonylation of Piperazine Nitrogen

Sulfonylation is achieved by reacting the piperazine nitrogen with sulfonyl chlorides or related sulfonylating agents:

  • For example, methylsulfonyl groups can be introduced by reacting piperazine derivatives with methylsulfonyl chloride under controlled conditions, often in the presence of a base to neutralize HCl byproduct.
  • This step is critical to obtain the piperazin-1-ylsulfonyl substituent on the thiazole ring.

Cyclization to Thiazol-2(3H)-one

The final step involves ring closure or oxidation to form the thiazol-2(3H)-one structure:

  • Thiosemicarbazone intermediates derived from piperazine-substituted benzaldehydes are refluxed in ethanol to induce cyclization, yielding the thiazol-2(3H)-one ring system.
  • Purification is typically done by recrystallization or chromatographic methods.

Representative Synthetic Route Summary

Step Reactants/Intermediates Conditions Outcome/Notes
1 1-(Methylsulfonyl)piperazine + 4-fluorobenzaldehyde Reflux in DMF, 24 h Formation of 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde
2 Above aldehyde + thiosemicarbazide Reflux in ethanol, 3 h Formation of thiosemicarbazone intermediate
3 Thiosemicarbazone intermediate Cyclization via reflux Formation of 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one core
4 Purification Recrystallization or chromatography Pure target compound with confirmed structure by NMR, MS

Analytical and Structural Confirmation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of methyl, piperazine, and thiazole protons and carbons with characteristic chemical shifts (e.g., methyl singlet near δ 2.8–3.0 ppm, broad piperazine signals around δ 3.2–3.5 ppm).
  • Mass Spectrometry : LC-MS/MS confirms molecular weight consistent with the sulfonylated piperazine-thiazole compound.
  • Elemental Analysis and IR Spectroscopy : Support the presence of sulfonyl (S=O) groups and thiazol-2(3H)-one carbonyl functionalities.

Research Findings and Optimization Notes

  • The use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency for piperazine introduction.
  • Reflux times and temperatures are optimized to maximize yield and purity, typically 3–24 hours depending on the step.
  • Sulfonylation requires careful control of stoichiometry and base addition to avoid overreaction or side products.
  • Final cyclization yields are generally in the range of 69–85%, with melting points and spectral data consistent with literature values.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Solvent for piperazine substitution Dimethylformamide (DMF) or Methanol DMF preferred for higher yields
Temperature for substitution Reflux (approx. 100–120 °C) Ensures complete reaction
Sulfonylation agent Methylsulfonyl chloride or equivalents Requires base (e.g., K2CO3)
Cyclization solvent Ethanol Reflux for 3 h
Yield 69–85% Dependent on purity and reaction time
Purification Recrystallization or silica gel chromatography Ensures removal of impurities

This comprehensive synthesis approach, supported by multiple peer-reviewed studies, provides a robust and reproducible method for preparing this compound with confirmed structural integrity and good yields.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiazole ring .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-oneE. coli12 µg/mL
This compoundS. aureus10 µg/mL
This compoundP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds, making them suitable candidates for further development as antimicrobial agents.

Antitumor Activity

Thiazole derivatives have been investigated for their potential antitumor effects. Studies show that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity Evaluation

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induced significant apoptosis in breast cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Biochemical Pathways

Thiazole compounds have been shown to interact with multiple biochemical pathways:

  • Cell Cycle Regulation : Inducing S-phase arrest in cancer cells.
  • Apoptosis Pathways : Modulating proteins involved in apoptosis, leading to increased cell death in tumor cells.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiling is necessary for clinical applications.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the thiazol-2(3H)-one family, which shares a bicyclic framework but differs in substituents. Key analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one hydrochloride Piperazinylsulfonyl, methyl 299.79 High solubility (HCl salt), room-temperature stability
3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones Aryl-oxadiazole, benzothiazole ~350–400 (estimated) Antifungal activity, solid crystalline forms
(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one Pyrazole-methoxyphenyl, piperidine Not reported Extended conjugation, potential photochemical reactivity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole-pyrazole hybrid, allyl group Not reported Hybrid pharmacophore, dihydropyrazole core

Structural Insights :

  • The target compound’s piperazinylsulfonyl group distinguishes it from analogs with oxadiazole (e.g., compounds in ) or pyrazole (e.g., ) substituents. This group may improve water solubility and enable hydrogen bonding with biological targets.

Biological Activity

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one, also known as 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride, is a synthetic compound characterized by its thiazole ring, piperazine moiety, and sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is investigated for its antimicrobial and anticancer properties.

  • Molecular Formula : C₈H₁₃N₃O₃S₂
  • Molecular Weight : 299.79 g/mol
  • CAS Number : 1170915-85-1
  • Melting Point : 271-275 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances the compound's binding affinity to various enzymes and receptors, thereby inhibiting their activity and modulating biochemical pathways. This mechanism is crucial for its potential therapeutic effects in oncology and infectious diseases.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, similar thiazole derivatives have been shown to inhibit bacterial growth effectively. The presence of the piperazine group may enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with microbial targets.

Anticancer Activity

This compound has been evaluated for its anticancer potential in various studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against human breast cancer cells. For example:

  • Case Study : A study reported that related thiazole compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines, suggesting a promising therapeutic window for further development .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as PARP (Poly (ADP-ribose) polymerase). In silico analyses have shown that derivatives of thiazole can effectively bind to the active sites of these enzymes, leading to reduced enzymatic activity and enhanced apoptosis in cancer cells .

Research Findings

StudyFocusFindings
Anticancer ActivityExhibited IC50 values comparable to standard drugs like Olaparib in inhibiting PARP1 activity.
Antimicrobial PropertiesDemonstrated significant inhibition against various bacterial strains with potential applications in treating infections.
Mechanism of ActionIdentified as a potent inhibitor of specific cancer-related enzymes through structural analysis.

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